molecular formula C12H4BrCl3O2 B1266774 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin CAS No. 109333-33-7

2-Bromo-3,7,8-trichlorodibenzo-p-dioxin

Cat. No. B1266774
M. Wt: 366.4 g/mol
InChI Key: MEDUBLZGNFZMKG-UHFFFAOYSA-N
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Description

2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is a compound used as a standard for environmental testing and research . It is also known as a brominated flame retardant . The molecular weight of this compound is 366.42, and its molecular formula is C12H4BrCl3O2 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin consists of 12 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 3 chlorine atoms, and 2 oxygen atoms . The canonical SMILES representation of the molecule is C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Br .


Physical And Chemical Properties Analysis

2-Bromo-3,7,8-trichlorodibenzo-p-dioxin has a molecular weight of 366.42 and a molecular formula of C12H4BrCl3O2 . The compound is characterized by a topological polar surface area of 18.5Ų and an XLogP3 of 6.5 .

Scientific Research Applications

Metabolic Studies and Toxicological Effects

  • Research has explored the metabolic pathways and toxicological effects of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin and its closely related compounds. Studies focused on the synthesis of major metabolites like 2-hydroxy-3,7,8-trichlorodibenzo-p-dioxin, investigating their biological and toxic effects in rats, such as effects on body weight, organ weights, and enzyme induction activities (Mason & Safe, 1986).

Structure-Activity Relationships

  • Investigations into the structure-activity relationships of polybrominated dibenzo-p-dioxins (PBDDs) like 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin have revealed insights into their in vitro receptor binding affinities and in vivo responses such as thymic atrophy and body weight loss in animal models (Mason, Zacharewski, Denommé, Safe, & Safe, 1987).

Environmental Impact and Biodegradation

  • Studies on the environmental impact of chlorinated dioxins, including compounds related to 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin, have been conducted, focusing on their biotransformation and degradation in various environmental conditions. For example, research on anaerobic reductive dechlorination in estuarine sediments has provided insights into the environmental fate of these compounds (Vargas, Fennell, & Häggblom, 2001).

Analytical Detection and Monitoring

  • The development of sensitive analytical methods for detecting and monitoring dioxins, including 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin, has been a significant area of research. Techniques like gas chromatography-Fourier transform ion cyclotron resonance mass spectrometry (GC-FTICRMS) have been explored for their effectiveness in analyzing these compounds (Taguchi, Nieckarz, Clement, Krolik, & Williams, 2010).

Comparative Toxicity Assessment

  • Comparative studies have been performed to assess the relative toxicities of various dioxin-like compounds, including 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin, in relation to other similar compounds. These studies are crucial for understanding the broader toxicological impact of these compounds in various biological systems (Ahlborg & Hanberg, 1994).

properties

IUPAC Name

2-bromo-3,7,8-trichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4BrCl3O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDUBLZGNFZMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4BrCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074446
Record name 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,7,8-trichlorodibenzo-p-dioxin

CAS RN

109333-33-7
Record name Dibenzo(b,e)(1,4)dioxin, 2-bromo-3,7,8-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109333337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
G Mason, T Zacharewski, MA Denomme, L Safe… - Toxicology, 1987 - Elsevier
The effects of structure on the in vitro receptor binding affinities, aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD) induction potencies in rat hepatoma …
Number of citations: 124 www.sciencedirect.com
G Mason, MA Denomme, L Safe, S Safe - Chemosphere, 1987 - Elsevier
A series of polybrominated dibenzo-p-dioxins (PBDDs) and 2,3,7,8-substituted polybrominated and chlorinated analogs were synthesized and their relative in vivo and in vitro activities …
Number of citations: 23 www.sciencedirect.com
LWDWH Greim - Journal of Toxicology and Environmental Health …, 1997 - Taylor & Francis
Brominated dibenzo-p-dioxins and dibenzofurans can be formed under laboratory conditions by pyrolysis of flame retardants based on polybrominated biphenyls and biphenyl ethers. …
Number of citations: 122 www.tandfonline.com
VY Taguchi, RJ Nieckarz, RE Clement, S Krolik… - Journal of the American …, 2010 - Springer
The feasibility of utilizing a gas chromatograph-tandem quadrupole-Fourier transform ion cyclotron resonance mass spectrometer (GC-MS/MS-FTICRMS) to analyze chlorinated-dioxins/…
Number of citations: 56 link.springer.com
U Rannug, M Sjögren, A Rannug, M Gillner… - …, 1991 - academic.oup.com
The Computer-Automated Structure Evaluation (CASE) Program, an expert system that automatically selects relevant descriptors for structure-activity relationships, has been used to …
Number of citations: 80 academic.oup.com
RJ Wall - 2012 - core.ac.uk
The aryl hydrocarbon receptor (AhR) binds a wide range of structurally diverse compounds such as halogenated dibenzo-p-dioxins, dibenzofurans and biphenyls which are abundant in …
Number of citations: 6 core.ac.uk
A Vedani, DR McMasters… - Quantitative Structure …, 2000 - Wiley Online Library
Quantitative structure‐activity relationship (QSAR) is an area of computational research which builds mathematical or atomistic models to predict biological activities of molecules. While …
Number of citations: 51 onlinelibrary.wiley.com
A Adad, R Hmamouchi, M Larif, M Bouachrine… - IJARCSSE, 2014 - researchgate.net
Quantitative Structure-Activity Relationship (QSAR) study was applied to the prediction of the binding interactions between PCBs, PCDDs, PCDFs, and AhR. The concentration of the …
Number of citations: 2 www.researchgate.net
M Rose, A Fernandes - … of the 5th international symposium on …, 2010 - researchgate.net
Relatively little is known about the environmental and toxicological significance of polybromodibenzo-p-dioxins (PBDDs), polybromodibenzofurans (PBDFs) and mixed bromochloro …
Number of citations: 15 www.researchgate.net
M Rose, A Fernandes, D Mortimer - Organohalogen Compounds, 2010 - researchgate.net
Relatively little is known about the environmental and toxicological significance of polybromodibenzo-p-dioxins (PBDDs), polybromodibenzofurans (PBDFs) and mixed bromochloro …
Number of citations: 1 www.researchgate.net

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